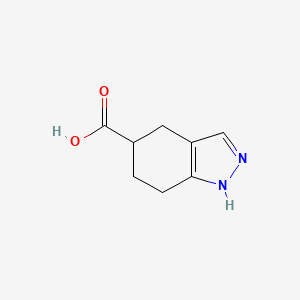

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid

Descripción

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid (CAS: 52834-38-5) is a bicyclic heterocyclic compound with a partially saturated indazole core and a carboxylic acid substituent at the 5-position. Its molecular formula is C₈H₁₀N₂O₂, and it has a molecular weight of 166.17–166.18 g/mol . This compound serves as a versatile building block in medicinal chemistry due to its hydrogen-bonding capability (via the carboxylic acid group) and the rigidity of its fused-ring system. It is typically stored under dry conditions at room temperature and poses hazards including skin irritation and toxicity if ingested (H302, H315, H319, H335) .

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)5-1-2-7-6(3-5)4-9-10-7/h4-5H,1-3H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOPSWGOYYFIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856189 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52834-38-5 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis of Related Compounds

1-Aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids : These compounds are synthesized via the condensation of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate, followed by cyclization and functionalization steps.

3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid : This compound is prepared through the cyclization of appropriate precursors, often involving azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine in a solvent like 1-propanol.

Common Synthetic Routes

- Condensation and Cyclization : A common method involves the condensation of cyclohexanone derivatives with phenylhydrazine precursors, followed by acid-catalyzed cyclization.

- Functionalization Steps : Introduction of carboxylic acid groups can be achieved through oxidation or direct carboxylation.

Analysis of Synthetic Routes

| Synthetic Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Condensation and Cyclization | Cyclohexanone derivatives, phenylhydrazine | Acid-catalyzed, solvent like DMF or THF | 60-75% |

| Functionalization | Oxidizing agents (e.g., KMnO4) or carboxylation reagents | Controlled temperature and solvent polarity | Variable |

Análisis De Reacciones Químicas

Types of Reactions: 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the sphingosine-1 phosphate receptor-1 (S1P1), which plays a crucial role in maintaining endothelial barrier integrity . This activation can lead to various biological effects, including anti-inflammatory and immunomodulatory responses.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituted Indazole Carboxylic Acids

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Positional Isomerism : Moving the carboxylic acid group from C5 to C3 (as in the (5S)-5-methyl analog) alters hydrogen-bonding interactions and introduces chirality, which can influence binding to biological targets .

- Lipophilicity : Cyclobutyl (C3) and trifluoromethyl (C3) substituents increase lipophilicity, enhancing membrane permeability and metabolic stability .

- Aromatic Interactions : The phenyl-substituted analog (N1-Ph) enables π-π stacking with aromatic residues in proteins, a feature absent in the parent compound .

Functionalized Derivatives

Table 2: Derivatives of this compound

Key Observations :

Core-Structure Variants

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic Acid

- Structure : Replaces the indazole’s pyrazole ring with an imidazole (benzimidazole core).

- Properties : Same molecular formula (C₈H₁₀N₂O₂) but distinct hydrogen-bonding and electronic properties due to the imidazole’s two nitrogen atoms.

- Applications: Potential use in targeting enzymes with imidazole-binding pockets (e.g., kinases) .

Actividad Biológica

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential therapeutic applications, particularly in the realm of anti-inflammatory and anticancer activities. This article delves into the biological activity of this compound, supported by experimental data, case studies, and structure-activity relationship (SAR) analyses.

Structure and Synthesis

The synthesis of this compound typically involves the condensation of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate. This reaction facilitates the formation of the indazole structure while introducing a carboxylic acid group that is crucial for its biological activity .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. In experimental models such as the carrageenan-induced edema test, it demonstrated an effective dose (ED50) of 3.5 mg/kg for its most active derivative. This suggests its potential use in treating inflammatory conditions .

Table 1: Anti-inflammatory Activity Comparison

| Compound | ED50 (mg/kg) |

|---|---|

| 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | 3.5 |

| Celecoxib (standard drug) | 0.04 |

Anticancer Activity

In addition to its anti-inflammatory effects, this compound has shown promising results in cancer research. A study identified a derivative based on this scaffold that acts as a tubulin-destabilizing agent. This derivative was found to induce apoptosis in cancer cells by disrupting microtubule dynamics .

Case Study: Suprafenacine (SRF)

Suprafenacine is a derivative of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid that was evaluated for its anticancer properties. It demonstrated potent activity against various cancer cell lines by inducing cell cycle arrest and apoptosis. The study reported effective tumor regression in SCID mice models with doses administered at 20 mg/kg .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can inhibit their functions and lead to various biological responses including anti-inflammatory effects and apoptosis in cancer cells.

Structure-Activity Relationships (SAR)

SAR studies have indicated that modifications at specific positions on the indazole ring can significantly influence biological activity. For instance:

- The presence of aryl substituents at the 1-position enhances anti-inflammatory activity.

- Variations at the 3-position can modulate anticancer efficacy .

Table 2: Structure-Activity Relationship Insights

| Position | Modification | Effect on Activity |

|---|---|---|

| 1 | Aryl substitution | Increased anti-inflammatory potency |

| 3 | Hydroxyl group | Enhanced anticancer activity |

Q & A

Q. What are the foundational synthetic routes for 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid?

The compound can be synthesized via cyclization reactions of cyclohexane derivatives. A common approach involves refluxing precursors like 3-formyl-indole derivatives with binucleophilic reagents (e.g., 2-aminothiazol-4(5H)-one) in acetic acid with sodium acetate as a catalyst. This method, adapted from indole-carboxylic acid syntheses, typically yields crystalline precipitates after recrystallization from DMF/acetic acid mixtures . Modifications to substituents (e.g., methyl or ethyl groups) may require alkylation steps during precursor preparation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- HPLC : To assess purity and detect impurities.

- FTIR : For functional group identification (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹).

- NMR : To confirm the indazole ring structure and substituent positions (e.g., ¹H NMR signals for tetrahydro protons at δ 1.5–2.5 ppm).

- Melting Point Analysis : Compare observed mp with literature values (e.g., related indazole derivatives have mp ranges of 165–166°C) .

Q. What are the common substituent modifications explored for this scaffold?

Substituents at the 3- or 4-positions of the indazole ring are frequently modified to optimize physicochemical or biological properties. Examples include:

- Alkyl groups (e.g., methyl, ethyl) introduced via alkylation .

- Electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .

- Aryl groups (e.g., phenyl) added via Suzuki coupling or similar reactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

Bulky substituents (e.g., trifluoromethyl) may hinder cyclization. Strategies include:

- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to improve solubility.

- Catalytic Additives : Employing phase-transfer catalysts or microwave-assisted heating to accelerate reactions .

- Temperature Control : Gradual heating to avoid side reactions, as seen in analogous indole syntheses .

Q. What mechanisms underlie the antinociceptive activity observed in related indazole-carboxamides?

Studies on 4-aryl-3,6-dihydroxy-6-methyl derivatives suggest activity via cyclooxygenase (COX) inhibition or modulation of opioid receptors. Computational docking and in vitro enzyme assays (e.g., COX-1/COX-2 inhibition) are critical for mechanistic validation . Contradictory data may arise from substituent-dependent selectivity; for example, electron-donating groups may favor COX-2 over COX-1 binding .

Q. How should researchers address discrepancies in biological activity data across structurally similar analogs?

Contradictions often stem from:

- Substituent Positional Isomerism : Minor positional changes (e.g., 5-carboxylic acid vs. 6-carboxylic acid) can drastically alter binding affinity.

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to minimize experimental noise.

- Pharmacokinetic Factors : Evaluate metabolic stability (e.g., liver microsome assays) to distinguish intrinsic activity from bioavailability effects .

Q. What strategies are effective for improving aqueous solubility of this hydrophobic scaffold?

- Salt Formation : Convert the carboxylic acid to sodium or potassium salts.

- Prodrug Design : Esterify the carboxylic acid to enhance permeability, with in vivo hydrolysis restoring activity.

- Co-solvent Systems : Use DMSO/PBS mixtures in in vitro studies, as validated for related imidazole derivatives .

Methodological Notes

- Synthesis Reproducibility : Document reaction parameters (e.g., reflux duration, acetic acid volume) meticulously, as minor deviations can affect yields .

- Stability Testing : Store the compound at –20°C under inert atmosphere to prevent decarboxylation, based on stability studies of analogous carboxylic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.